molecular formula C7H6ClNO3 B15230769 6-Chloro-5-hydroxy-2-methylnicotinic acid

6-Chloro-5-hydroxy-2-methylnicotinic acid

Cat. No.: B15230769
M. Wt: 187.58 g/mol
InChI Key: UUADGXCEQJKFGH-UHFFFAOYSA-N
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Description

6-Chloro-5-hydroxy-2-methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 5th position, and a methyl group at the 2nd position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-hydroxy-2-methylnicotinic acid typically involves the chlorination of 5-hydroxy-2-methylnicotinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-hydroxy-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 6-chloro-5-keto-2-methylnicotinic acid or 6-chloro-5-carboxy-2-methylnicotinic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-hydroxy-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-hydroxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylnicotinic acid: Similar structure but lacks the hydroxyl group at the 5th position.

    6-Chloro-2-methoxynicotinic acid: Similar structure but has a methoxy group instead of a hydroxyl group at the 5th position.

    5-Hydroxy-2-methylnicotinic acid: Similar structure but lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloro-5-hydroxy-2-methylnicotinic acid is unique due to the combination of the chlorine atom, hydroxyl group, and methyl group on the nicotinic acid ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the chlorine atom may enhance its antimicrobial activity, while the hydroxyl group can influence its solubility and reactivity in various chemical reactions.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

6-chloro-5-hydroxy-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6ClNO3/c1-3-4(7(11)12)2-5(10)6(8)9-3/h2,10H,1H3,(H,11,12)

InChI Key

UUADGXCEQJKFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)O)Cl

Origin of Product

United States

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